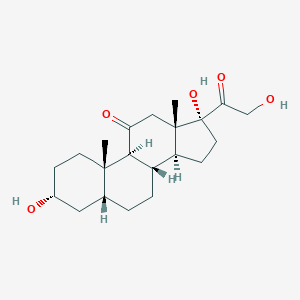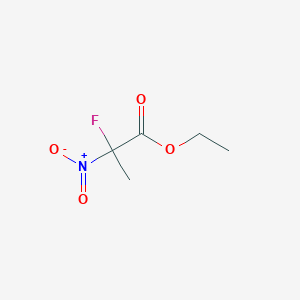
2-Fluoro-2-nitropropanoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-2-nitropropanoic acid ethyl ester is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a fluorinated analog of the well-known inhibitor of glutamate decarboxylase, 2-nitropropionic acid.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-2-nitropropanoic acid ethyl ester has been used in various scientific research applications, including neurochemistry, pharmacology, and toxicology. One of the primary uses of this compound is as a tool to study the role of glutamate decarboxylase in the brain. Glutamate decarboxylase is an enzyme that catalyzes the conversion of glutamate to gamma-aminobutyric acid (GABA), a neurotransmitter that plays a crucial role in regulating neuronal activity. By inhibiting this enzyme, 2-Fluoro-2-nitropropanoic acid ethyl ester can help researchers understand the mechanisms underlying GABAergic neurotransmission.
Wirkmechanismus
The mechanism of action of 2-Fluoro-2-nitropropanoic acid ethyl ester involves the inhibition of glutamate decarboxylase. This inhibition leads to a decrease in GABA synthesis, which can result in an increase in glutamate levels and excitotoxicity. Excitotoxicity is a pathological process that occurs when neurons are damaged and killed by excessive stimulation from neurotransmitters such as glutamate.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Fluoro-2-nitropropanoic acid ethyl ester are primarily related to its inhibition of glutamate decarboxylase. This inhibition can lead to changes in GABAergic neurotransmission, which can have a wide range of effects on brain function and behavior. For example, studies have shown that inhibition of glutamate decarboxylase can increase anxiety-like behavior in rodents, suggesting that GABAergic neurotransmission plays a role in regulating emotional states.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Fluoro-2-nitropropanoic acid ethyl ester in lab experiments is its specificity for glutamate decarboxylase. This compound is a potent and selective inhibitor of this enzyme, which makes it a valuable tool for studying GABAergic neurotransmission. However, there are also limitations to using this compound in lab experiments. For example, its inhibitory effects on glutamate decarboxylase can lead to changes in glutamate levels, which can complicate data interpretation. Additionally, the potential for excitotoxicity and other side effects must be carefully considered when using this compound in experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Fluoro-2-nitropropanoic acid ethyl ester. One area of interest is the development of new inhibitors of glutamate decarboxylase that are more potent and selective than this compound. Additionally, researchers may investigate the role of GABAergic neurotransmission in various neurological and psychiatric disorders, such as epilepsy, anxiety disorders, and schizophrenia. Finally, the potential therapeutic applications of compounds that modulate GABAergic neurotransmission, such as 2-Fluoro-2-nitropropanoic acid ethyl ester, may be explored further in the future.
Synthesemethoden
The synthesis of 2-Fluoro-2-nitropropanoic acid ethyl ester involves the reaction of ethyl 2-fluoro-2-nitropropionate with sodium ethoxide in ethanol. This reaction results in the formation of the desired product, which can be purified using standard methods such as column chromatography.
Eigenschaften
CAS-Nummer |
140427-78-7 |
|---|---|
Produktname |
2-Fluoro-2-nitropropanoic acid ethyl ester |
Molekularformel |
C5H8FNO4 |
Molekulargewicht |
165.12 g/mol |
IUPAC-Name |
ethyl 2-fluoro-2-nitropropanoate |
InChI |
InChI=1S/C5H8FNO4/c1-3-11-4(8)5(2,6)7(9)10/h3H2,1-2H3 |
InChI-Schlüssel |
RSLKHIZLGFMDPZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)([N+](=O)[O-])F |
Kanonische SMILES |
CCOC(=O)C(C)([N+](=O)[O-])F |
Synonyme |
Propanoic acid, 2-fluoro-2-nitro-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



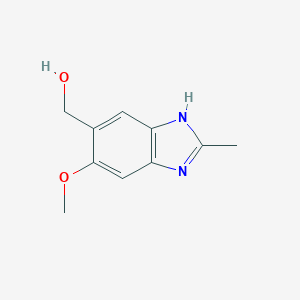
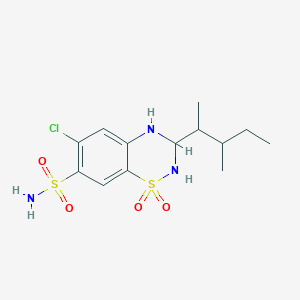
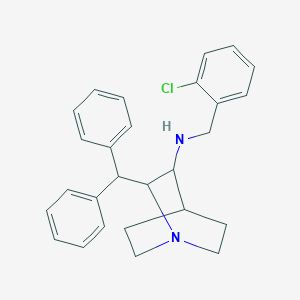
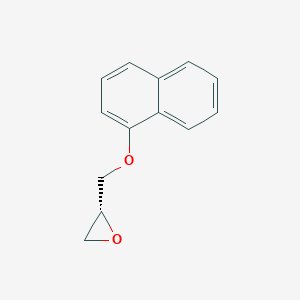
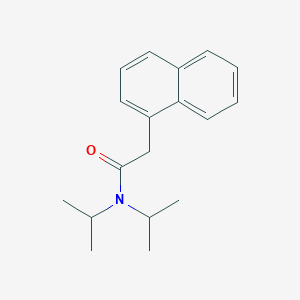
![1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine](/img/structure/B135507.png)
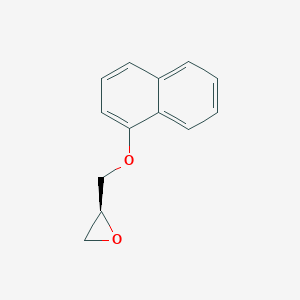
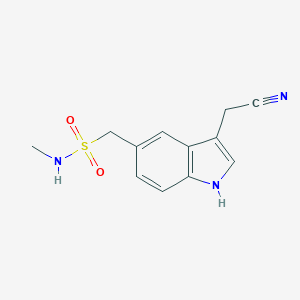
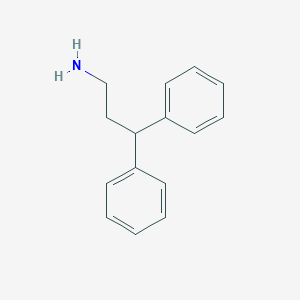
![[2-[(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B135519.png)
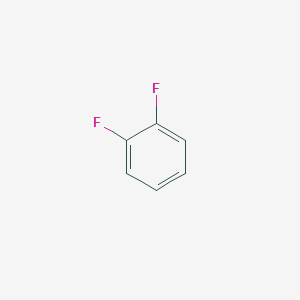
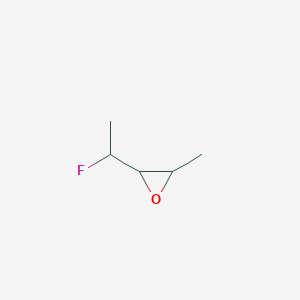
![3,4-Diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B135523.png)
